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These application notes provide a comprehensive overview of the intravenous administration of

the fixed-dose combination of nivolumab and relatlimab (Opdualag™), a dual checkpoint

inhibitor therapy targeting PD-1 and LAG-3. The provided protocols are based on publicly

available data from preclinical studies and the pivotal RELATIVITY-047 clinical trial.

Introduction
Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that blocks the

programmed death-1 (PD-1) receptor, while relatlimab is a human IgG4 monoclonal antibody

that targets the Lymphocyte-Activation Gene-3 (LAG-3) receptor.[1] Co-expression of PD-1 and

LAG-3 on tumor-infiltrating lymphocytes contributes to T-cell exhaustion and tumor-mediated

immune suppression.[2] The combination of nivolumab and relatlimab synergistically enhances

T-cell-mediated anti-tumor responses.[3] This fixed-dose combination is approved for the

treatment of adult and pediatric patients (12 years of age or older) with unresectable or

metastatic melanoma.[4][5]
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Parameter Recommendation Citation

Drug Product
Opdualag™ (nivolumab and

relatlimab-rmbw)
[4]

Dosage Form

Injection: 240 mg nivolumab

and 80 mg relatlimab per 20

mL (12 mg/mL and 4 mg/mL)

in a single-dose vial

[4][5]

Recommended Dose (Adults

and Pediatrics ≥12 years, ≥40

kg)

480 mg nivolumab and 160 mg

relatlimab
[4][6]

Administration Frequency Intravenously every 4 weeks [4][6]

Infusion Time 30 minutes [7][8]

Duration of Therapy
Until disease progression or

unacceptable toxicity
[4][6]

Table 2: Infusion Solution Preparation and
Concentration

Patient Group
Maximum
Infusion
Volume

Nivolumab
Final
Concentration
Range

Relatlimab
Final
Concentration
Range

Citation

Adults and

Pediatrics ≥40 kg
160 mL 3 - 12 mg/mL 1 - 4 mg/mL [6][9]

Adults <40 kg 4 mL/kg 3 - 12 mg/mL 1 - 4 mg/mL [9]

Note: The upper concentration limit represents administration without dilution.[5]

Table 3: Key Pharmacokinetic Parameters
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Parameter Nivolumab Relatlimab Citation

Volume of Distribution

(steady state)
6.6 L 6.6 L [10]

Half-life 26 days 27 days [10]

Clearance (steady

state)
7.6 mL/h 5.5 mL/h [10]

Signaling Pathway
The combination of nivolumab and relatlimab targets two distinct inhibitory pathways that

suppress T-cell activity. Nivolumab blocks the interaction between the PD-1 receptor on T-cells

and its ligands (PD-L1 and PD-L2) on tumor cells and other cells in the tumor

microenvironment.[11] This blockade prevents the downregulation of T-cell effector functions.

Relatlimab binds to the LAG-3 receptor on T-cells, preventing its interaction with ligands such

as MHC class II molecules on antigen-presenting cells and tumor cells.[1] The dual blockade of

PD-1 and LAG-3 results in a more robust reactivation of exhausted T-cells and enhanced anti-

tumor immunity.[3][12]
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Fig. 1: Nivolumab and Relatlimab Signaling Pathway.

Experimental Protocols
Preclinical In Vitro T-Cell Activation Assay (Adapted
from Thudium et al.)
This protocol describes a general method to assess the in vitro activity of relatlimab, alone or in

combination with nivolumab, on T-cell activation.

Objective: To measure the enhancement of T-cell activation by blocking the LAG-3 and PD-1

pathways.
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Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

Superantigen (e.g., Staphylococcal enterotoxin B)

Relatlimab

Nivolumab

Isotype control antibodies

Cell culture medium and supplements

ELISA kit for IFN-γ or other relevant cytokines

96-well cell culture plates

Methodology:

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

Plate PBMCs in 96-well plates at a suitable density.

Add relatlimab, nivolumab, the combination, or an isotype control antibody to the respective

wells at various concentrations.

Stimulate the T-cells with a suboptimal concentration of a superantigen.

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

Collect the cell culture supernatants.

Measure the concentration of IFN-γ or other cytokines in the supernatants using an ELISA kit

according to the manufacturer's instructions.

Analyze the data to determine the dose-dependent effect of the antibodies on cytokine

production as a measure of T-cell activation.
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Clinical Protocol for Intravenous Administration (Based
on RELATIVITY-047 Trial and Prescribing Information)
This protocol outlines the clinical procedure for the intravenous administration of the nivolumab

and relatlimab fixed-dose combination.

Objective: To safely administer the therapeutic dose of nivolumab and relatlimab to eligible

patients.

Patient Eligibility:

Diagnosis of unresectable or metastatic melanoma.[4]

Age ≥ 12 years and weight ≥ 40 kg.[4]

Adequate organ function as determined by baseline laboratory tests (e.g., hematology,

chemistry).[7]

Materials:

Opdualag™ (nivolumab and relatlimab-rmbw) single-dose vials (240 mg nivolumab/80 mg

relatlimab per 20 mL).[4]

0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP for dilution (if required).

[7]

Sterile, non-pyrogenic, low protein binding in-line filter (0.2 to 1.2 micrometer pore size).[6][7]

Intravenous infusion set and pump.

Procedure:

Dosage Calculation: For patients weighing ≥ 40 kg, the standard dose is 480 mg of

nivolumab and 160 mg of relatlimab, which requires two 20 mL vials.[13]

Preparation of Infusion Solution:
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Visually inspect the vials for particulate matter and discoloration. The solution should be

clear to opalescent, and colorless to slightly yellow.[4][5]

Withdraw the required volume from the vials.

The drug can be administered undiluted or diluted with 0.9% Sodium Chloride or 5%

Dextrose to a total volume not exceeding 160 mL.[7][14] The final concentration of

nivolumab should be between 3-12 mg/mL and relatlimab between 1-4 mg/mL.[6]

Gently invert the infusion bag to mix the solution. Do not shake.[14]

Administration:

Administer the infusion solution intravenously over 30 minutes.[5][7]

Use an infusion set with a sterile, non-pyrogenic, low protein binding in-line filter (0.2 to 1.2

µm).[6][7]

Do not co-administer other drugs through the same intravenous line.[6]

Flush the intravenous line at the end of the infusion.[6]

Patient Monitoring:

Monitor vital signs (blood pressure, pulse, temperature) during the infusion for any signs of

infusion-related reactions.[7]

Monitor for immune-mediated adverse reactions throughout treatment and for up to 5

months after the last dose.[7]

Perform regular laboratory monitoring, including liver enzymes, creatinine, and thyroid

function, at baseline and periodically during treatment.[5]

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial involving the administration

of nivolumab and relatlimab.
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Fig. 2: Generalized Clinical Trial Workflow.

Disclaimer: These protocols are for informational purposes for research and drug development

professionals and are based on publicly available information. For clinical use, always refer to

the latest approved prescribing information from the manufacturer and relevant regulatory

agencies. For detailed experimental methodologies, consultation of the original research

publications is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1668191#protocol-for-intravenous-administration-of-
nivolumab-and-relatlimab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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